

A Technical Guide to the Predicted Spectral Data of 2-Methylquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylquinoline-6-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for **2-methylquinoline-6-carbaldehyde** ($C_{11}H_9NO$), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and established computational prediction methodologies to offer a reliable reference for its characterization. The guide includes predicted Nuclear Magnetic Resonance (1H NMR, ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines generalized experimental and computational protocols for spectral acquisition and prediction. This information is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of quinoline-based compounds.

Introduction

2-Methylquinoline-6-carbaldehyde is a quinoline derivative featuring a methyl group at the 2-position and a reactive aldehyde group at the 6-position. The quinoline scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals.^[1] The presence of the aldehyde functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, fluorescent dyes, and various

bioactive compounds.^{[2][3]} An accurate understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification.

This guide addresses the current gap in available experimental data by providing a detailed prediction of its spectral characteristics. These predictions are derived from the analysis of similar structures, such as other substituted methylquinolines and quinoline carboxaldehydes, and are supported by established principles of spectroscopic interpretation and computational chemistry.^{[4][5][6]}

Predicted Spectroscopic Data

The following sections summarize the predicted spectral data for **2-methylquinoline-6-carbaldehyde**. These values are estimated based on data from analogous compounds and theoretical principles.

Predicted ¹H NMR Spectroscopic Data

The predicted proton NMR spectrum is based on the analysis of related quinoline derivatives.^{[5][6][7]} The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Predicted Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10.1	Singlet (s)	1H	Aldehyde (-CHO)
~8.3	Singlet (s)	1H	H-5
~8.1	Doublet (d)	1H	H-8
~8.0	Doublet (d)	1H	H-4
~7.9	Doublet of doublets (dd)	1H	H-7
~7.5	Doublet (d)	1H	H-3
~2.7	Singlet (s)	3H	Methyl (-CH ₃)

Predicted ¹³C NMR Spectroscopic Data

The predicted carbon-13 NMR chemical shifts are based on known data for the quinoline ring system and the effects of the methyl and aldehyde substituents.[5][8][9]

Predicted Chemical Shift (δ) ppm	Assignment
~192.0	Aldehyde Carbonyl (C=O)
~159.0	C-2
~148.0	C-8a
~137.0	C-4
~135.0	C-6
~131.0	C-8
~130.0	C-5
~128.0	C-4a
~125.0	C-7
~122.0	C-3
~25.0	Methyl (-CH ₃)

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on characteristic vibrational modes for the functional groups present in the molecule.[6][10]

Predicted Frequency (cm ⁻¹)	Vibration Type	Functional Group Assignment
~3050-3000	C-H Stretch	Aromatic C-H
~2950-2850	C-H Stretch	Methyl (-CH ₃)
~2830, ~2730	C-H Stretch	Aldehyde (Fermi doublets)
~1700	C=O Stretch	Aldehyde Carbonyl
~1600, ~1500	C=C Stretch	Aromatic Ring
~1450	C-H Bend	Methyl (-CH ₃)
~830	C-H Bend	Out-of-plane (para-like substitution)

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the compound's molecular weight and expected fragmentation patterns under Electron Ionization (EI).[\[4\]](#)[\[11\]](#) The PubChem database lists a monoisotopic mass of 171.06842 Da.[\[11\]](#)

Predicted m/z	Assignment	Notes
171	[M] ⁺	Molecular Ion
170	[M-H] ⁺	Loss of a hydrogen radical from the aldehyde
143	[M-CO] ⁺	Loss of carbon monoxide from the aldehyde
142	[M-CHO] ⁺	Loss of the formyl radical
115	[C ₉ H ₇] ⁺	Further fragmentation of the quinoline ring

The PubChem database also provides predicted collision cross-section (CCS) values for different adducts, which are useful in ion mobility-mass spectrometry.[\[11\]](#) For example, the

predicted CCS for the $[M+H]^+$ adduct (m/z 172.07570) is 133.1 \AA^2 .[\[11\]](#)

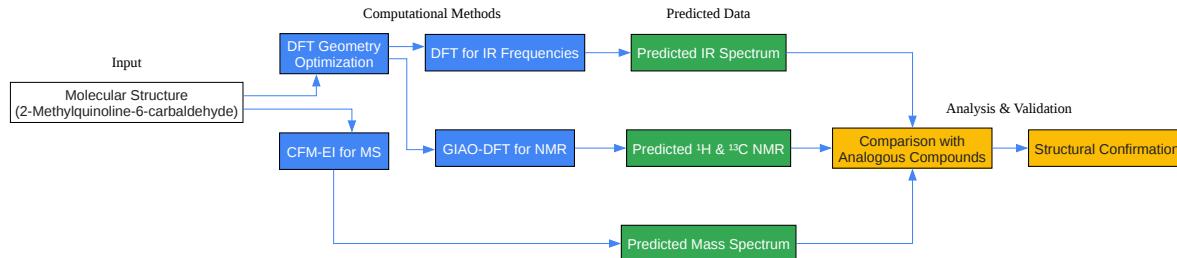
Methodologies for Spectral Prediction and Analysis

The prediction of spectral data relies on computational chemistry methods and analysis of empirical data from analogous structures.

Computational Protocols

Modern computational chemistry provides powerful tools for predicting spectroscopic properties with high accuracy.[\[12\]](#)

- **NMR Prediction:** Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are standard for predicting ^1H and ^{13}C NMR chemical shifts.[\[12\]](#) The process involves:
 - Geometry optimization of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
 - Frequency calculation to confirm the optimized structure is a true minimum.
 - NMR shielding tensor calculation using the GIAO method with the same or a larger basis set.
 - Conversion of calculated isotropic shielding values to chemical shifts using a reference compound (e.g., TMS) calculated at the same level of theory.
- **IR Prediction:** DFT calculations can also predict vibrational frequencies. The harmonic frequencies obtained from these calculations are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~ 0.96) to improve agreement.
- **MS Prediction:** Tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can computationally predict EI mass spectra from a chemical structure.[\[13\]](#)[\[14\]](#) These methods model the likelihood of different fragmentation pathways to generate a predicted spectrum.[\[13\]](#) Machine learning models are also increasingly used to predict spectra directly from molecular structures.[\[15\]](#)[\[16\]](#)



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Computational workflow for spectral data prediction.

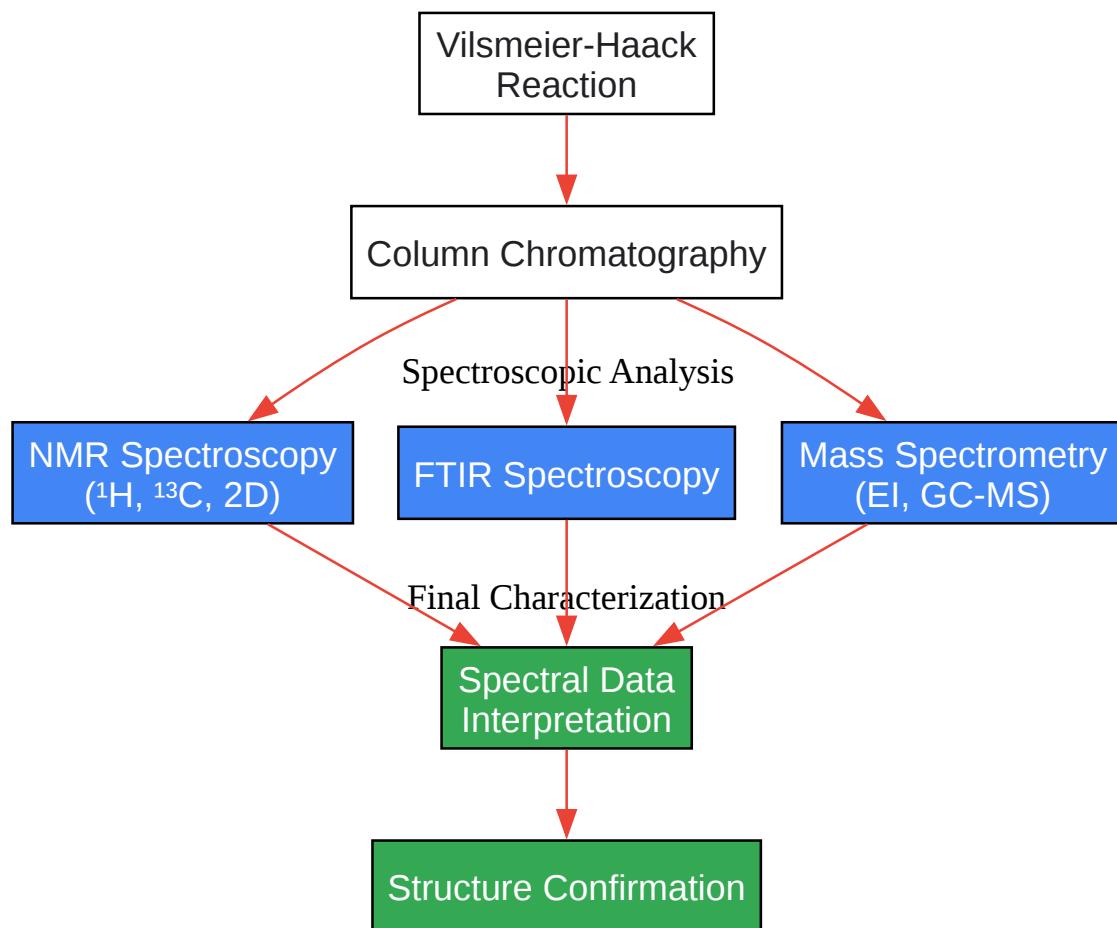
General Experimental Protocols

Should experimental verification be undertaken, the following general methodologies for characterizing similar quinoline derivatives are recommended.[\[4\]](#)

- **Synthesis:** A common route to quinoline carboxaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[\[5\]](#)[\[17\]](#) For **2-methylquinoline-6-carbaldehyde**, this would typically involve reacting 2-methylquinoline with a formylating agent like a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[\[5\]](#)
- **NMR Spectroscopy:**
 - **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

- Acquisition: Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs for 1D spectra (^1H , ^{13}C , DEPT) and 2D spectra (COSY, HSQC, HMBC) should be used for full structural assignment.
- IR Spectroscopy:
 - Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disc) or as a thin film on a salt plate (NaCl or KBr).
 - Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .
- Mass Spectrometry:
 - Ionization: Use an Electron Ionization (EI) source, typically at 70 eV.
 - Acquisition: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC-MS) for separation and analysis. Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

Synthesis & Purification

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General experimental workflow for compound characterization.

Conclusion

This guide provides a robust set of predicted spectral data for **2-methylquinoline-6-carbaldehyde**, serving as a valuable tool for its putative identification and characterization in the absence of experimental standards. The outlined computational and experimental protocols offer a clear framework for both theoretical prediction and future empirical validation. For professionals in drug development and chemical research, this document aims to facilitate the synthesis and study of novel quinoline-based molecules by providing essential spectroscopic benchmarks.

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